3-[[3-(5-Chloro-1H-indol-3-yl)propyl](cyclobutyl)amino]-8-fluorochromane-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(5-Chloro-1H-indol-3-yl)propylamino]-8-fluorochromane-5-carboxamide is a complex organic compound that features a combination of indole, chromane, and carboxamide moieties. The presence of these functional groups suggests potential biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(5-Chloro-1H-indol-3-yl)propylamino]-8-fluorochromane-5-carboxamide typically involves multiple steps, starting with the preparation of the indole and chromane intermediates. The indole derivative can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The chromane moiety can be prepared via a cyclization reaction of a suitable phenol derivative with an aldehyde or ketone in the presence of an acid catalyst .
The final step involves the coupling of the indole and chromane intermediates with a cyclobutylamine derivative under appropriate conditions to form the desired compound. This step may require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and cyclization steps, as well as the development of more efficient coupling reagents and catalysts for the final amide bond formation .
Chemical Reactions Analysis
Types of Reactions
3-[3-(5-Chloro-1H-indol-3-yl)propylamino]-8-fluorochromane-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole and chromane moieties can be oxidized under appropriate conditions to form quinone derivatives.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
Oxidation: Quinone derivatives of the indole and chromane moieties.
Reduction: Amino derivatives of the indole ring.
Substitution: Substituted indole derivatives with various nucleophiles.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[3-(5-Chloro-1H-indol-3-yl)propylamino]-8-fluorochromane-5-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The indole and chromane moieties are known to interact with various biological targets, including kinases and G-protein-coupled receptors (GPCRs) . The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives
- 1H-indole-3-carbaldehyde derivatives
- N-3-[[5-chloro-4-(1H-indol-3-yl)propylamino]-8-fluorochromane-5-carboxamide
Uniqueness
3-[3-(5-Chloro-1H-indol-3-yl)propylamino]-8-fluorochromane-5-carboxamide is unique due to the specific combination of indole, chromane, and carboxamide moieties, which may confer distinct biological activity and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C25H27ClFN3O2 |
---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
3-[3-(5-chloro-1H-indol-3-yl)propyl-cyclobutylamino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide |
InChI |
InChI=1S/C25H27ClFN3O2/c26-16-6-9-23-20(11-16)15(13-29-23)3-2-10-30(17-4-1-5-17)18-12-21-19(25(28)31)7-8-22(27)24(21)32-14-18/h6-9,11,13,17-18,29H,1-5,10,12,14H2,(H2,28,31) |
InChI Key |
WFDMGKLHBPGAOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N(CCCC2=CNC3=C2C=C(C=C3)Cl)C4CC5=C(C=CC(=C5OC4)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.